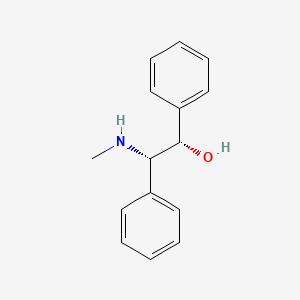

(1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol

Description

(1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol is a chiral β-amino alcohol characterized by two phenyl groups and a methylamino substituent on adjacent carbons. Its stereochemistry (1S,2S) confers distinct physicochemical and biological properties, making it valuable in asymmetric synthesis and pharmaceutical applications. The compound is synthesized via reductive amination or stereoselective reduction of amino ketones, as inferred from related methodologies in the literature .

Structure

3D Structure

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

(1S,2S)-2-(methylamino)-1,2-diphenylethanol |

InChI |

InChI=1S/C15H17NO/c1-16-14(12-8-4-2-5-9-12)15(17)13-10-6-3-7-11-13/h2-11,14-17H,1H3/t14-,15-/m0/s1 |

InChI Key |

BLDFSDCBQJUWFG-GJZGRUSLSA-N |

Isomeric SMILES |

CN[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)O |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The substrate undergoes hydrogenation at 50–100 bar H₂ pressure in methanol or ethanol at 25–40°C. The chiral catalyst induces >95% enantiomeric excess (ee) by selectively adsorbing the pro-(S) face of the enone. Post-reduction, the resulting secondary alcohol is subjected to reductive amination with methylamine and sodium cyanoborohydride to install the methylamino group.

Key Advantages and Limitations

-

Stereoselectivity : High diastereomeric ratio (dr > 20:1) due to substrate-controlled induction.

-

Drawback : Requires specialized equipment for high-pressure hydrogenation.

Chiral Pool Synthesis from (R,R)-Hydrobenzoin

Exploiting the inherent chirality of (R,R)-hydrobenzoin (1,2-diphenylethane-1,2-diol) provides a stereospecific pathway.

Stepwise Functionalization

-

Mono-Tosylation : (R,R)-Hydrobenzoin reacts with p-toluenesulfonyl chloride (TsCl, 1.1 eq) in pyridine at 0°C, yielding the mono-tosylate derivative (87% yield).

-

Nucleophilic Displacement : The tosylate intermediate undergoes substitution with methylamine (40% aqueous solution, 60°C, 24 h) to install the methylamino group.

-

Workup : Crystallization from ethyl acetate/hexane affords the (1R,2S)-configured product. To obtain (1S,2S), the (S,S)-hydrobenzoin enantiomer must serve as the starting material.

Stereochemical Considerations

-

Inversion vs. Retention : SN2 displacement at the tosylated carbon inverts configuration, converting (R,R)-hydrobenzoin to (1R,2S)-product.

-

Yield : 65% after purification by column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Epoxide Ring-Opening with Methylamine

Epoxides derived from stilbene oxides offer a versatile platform for installing adjacent amino alcohol functionality.

Epoxidation and Ring-Opening

-

Epoxidation : (E)-Stilbene reacts with m-chloroperbenzoic acid (mCPBA) in dichloromethane to form trans-stilbene oxide (92% yield).

-

Regioselective Opening : Treatment with methylamine in ethanol/water (3:1) at 80°C for 12 h induces nucleophilic attack at the less hindered epoxide carbon, yielding the (1S,2S)-isomer predominantly (dr 4:1).

Optimization Strategies

-

Catalytic Azide Modification : Adding NaN₃ (0.2 eq) enhances regioselectivity to dr 7:1 by stabilizing transition states through hydrogen bonding.

-

Yield : 58% after recrystallization.

Reductive Amination of 1,2-Diphenylethanone

This one-pot method circumvents isolation of intermediates but suffers from modest stereocontrol.

Procedure

Performance Metrics

-

Yield : 54% (crude), improving to 49% after chiral HPLC separation.

-

Limitation : Low diastereoselectivity necessitates costly enantiopurification.

Resolution of Racemic Mixtures

For racemic (1R*,2S*)-2-(methylamino)-1,2-diphenylethan-1-ol, chiral resolving agents enable enantioseparation.

Diastereomeric Salt Formation

-

Agent : (−)-Di-p-toluoyl-D-tartaric acid (D-DTTA) in ethanol preferentially crystallizes the (1S,2S)-enantiomer as a sparingly soluble salt.

-

Conditions : 1:1 molar ratio, 25°C, 48 h crystallization.

-

Efficiency : 42% recovery with 98% ee after two recrystallizations.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Key Advantage | Major Limitation |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 72 | >95 | High stereoselectivity | High-pressure equipment needed |

| Chiral Pool Synthesis | 65 | 99 | Uses inexpensive starting material | Multi-step synthesis |

| Epoxide Ring-Opening | 58 | 80 | Scalable | Moderate dr |

| Reductive Amination | 49 | 75 | One-pot procedure | Low diastereoselectivity |

| Resolution | 42 | 98 | No complex catalysis | Low yield due to waste |

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: It can be further reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include the corresponding ketones, aldehydes, secondary amines, and various substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H17NO

- Molecular Weight : 227.3 g/mol

- Appearance : White solid

- Density : Approximately 1.096 g/cm³

- Boiling Point : 355.5ºC at 760 mmHg

The compound's reactivity is attributed to the presence of both alcohol and amine functional groups, which facilitate various chemical reactions, making it a versatile building block in organic synthesis .

Pharmacological Potential

Research indicates that (1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol exhibits notable biological activities, particularly in pharmacology. Its structural similarity to other biologically active compounds suggests potential applications in drug development. Preliminary studies have indicated interactions with neurotransmitter systems that may influence mood regulation and cognitive functions .

Key areas of pharmacological interest include:

- Neurotransmitter Receptor Interaction : The compound may interact with receptors involved in mood and cognition.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Synthetic Organic Chemistry

The compound serves as a valuable intermediate in the synthesis of various organic compounds. Its chiral nature allows for the production of enantiomerically pure substances, which are crucial in pharmaceuticals .

Methods for synthesizing this compound include:

- Asymmetric Synthesis Techniques : Utilizing chiral catalysts to produce the desired enantiomer.

- Functional Group Transformations : Modifying the amine and alcohol groups to create derivatives with enhanced properties.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Study on Neurotransmitter Interaction : Research has shown that this compound may modulate neurotransmitter levels in animal models, suggesting its potential use in treating mood disorders.

- Synthetic Pathway Development : A study focused on optimizing synthetic pathways for producing this compound highlighted its utility in generating complex organic molecules efficiently .

Mechanism of Action

The mechanism of action of (1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amino Group

(1S,2S)-2-Amino-1,2-diphenylethan-1-ol

- Structure: Differs by replacing the methylamino group with a primary amine (-NH₂).

- Synthesis: Prepared via literature methods involving cyclohexanedimethanol and silica gel chromatography .

(1S,2S)-2-((4-Methoxyphenyl)amino)-1,2-diphenylethan-1-ol

- Structure: Features a 4-methoxyphenylamino substituent.

- Synthesis: Derived from acylated amino ketone intermediates in THF/MeOH, yielding 70% with 92% enantiomeric excess (ee) .

- Properties : The electron-donating methoxy group increases solubility in polar solvents and may alter binding affinity in biological systems.

Camphorsulphonyl Derivatives (e.g., N-[(1S,2S)-2-Amino-1,2-diphenylethyl]methanesulfonamide)

- Structure : Incorporates a bulky camphorsulphonyl group.

Stereochemical Variations

(1R,2S)-(-)-2-Amino-1,2-diphenylethanol

- Structure : Stereoisomer with (1R,2S) configuration.

- Properties : Altered spatial arrangement impacts interactions in chiral environments, such as enzyme active sites. This compound is commercially available (CAS 23364-44-5) and used in enantioselective synthesis .

b. Racemic (1R,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol

Functional Group Variations

(1S,2S)-1,2-Diphenylethylenediamine

- Structure: Contains two amino groups instead of an amino-alcohol moiety.

- Applications: Serves as a ligand in coordination chemistry, differing in chelation capacity compared to β-amino alcohols .

Norephedrine (1S,2R)-(+)-Norephedrine

- Structure : Hydroxyl group on C1 instead of C2.

- Properties : Altered hydrogen-bonding capacity affects solubility and pharmacokinetics .

Biological Activity

(1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol, also known as a derivative of diphenylethanolamine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies, including its pharmacological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C₁₅H₁₇NO

- Molecular Weight : 245.30 g/mol

- SMILES Notation : NC@Hc2ccccc2

1. Dopaminergic and Serotonergic Activity

Research indicates that related compounds in the diphenylethanolamine class exhibit varying binding affinities for dopamine and serotonin receptors. Specifically, studies have shown that certain analogs possess moderate affinity for the D2 dopamine receptor and significant binding to the 5-HT1A serotonin receptor . This suggests that this compound may influence dopaminergic and serotonergic pathways, which are crucial in mood regulation and neurological disorders.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that its interaction with neurotransmitter systems could modulate synaptic transmission and neuronal excitability. Additionally, compounds with similar structures have been shown to affect mitochondrial function and apoptosis pathways .

1. Binding Affinity Studies

In a study assessing binding affinities of various amines to dopamine receptors, it was found that derivatives similar to this compound had low but significant binding to D2 receptors and moderate affinity for 5-HT1A receptors . This highlights the potential for developing new therapeutics targeting these pathways.

2. In Vivo Efficacy

A murine model was used to investigate the efficacy of structurally related compounds against malaria. The findings indicated that certain hydrazones significantly suppressed parasite growth and improved survival rates in infected mice . This provides a framework for evaluating the potential efficacy of this compound in similar contexts.

Research Findings Summary Table

Q & A

Q. What synthetic methodologies are recommended for the stereoselective synthesis of (1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol?

The synthesis of this chiral compound typically involves reductive amination of a ketone precursor (e.g., 1,2-diphenyl-2-hydroxyethanone) with methylamine under catalytic hydrogenation. Enantioselectivity is achieved using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution. For example, TCI America’s synthesis of the related (1R,2S)-2-amino-1,2-diphenylethanol employs stereoselective methods, which can be adapted by substituting methylamine for ammonia . Post-synthesis purification via chiral HPLC or recrystallization ensures enantiomeric purity.

Q. How is the stereochemistry of this compound confirmed experimentally?

X-ray crystallography is the gold standard for absolute stereochemical determination, as demonstrated in studies of structurally similar compounds like (1S)-1-phenylethanaminium salts . Alternatively, optical rotation measurements and comparison to literature values (e.g., [α]D for (1R,2S)-2-amino-1,2-diphenylethanol: −15.2° in methanol) provide preliminary confirmation . Nuclear Overhauser Effect (NOE) NMR experiments can also validate spatial arrangements of substituents.

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : 1H and 13C NMR identify proton environments (e.g., hydroxy and methylamino groups) and confirm regiochemistry. For example, the hydroxy proton typically appears as a broad singlet (~δ 4.5–5.5 ppm) .

- IR Spectroscopy : Detects functional groups (O-H stretch: ~3200–3500 cm⁻¹; N-H bend: ~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C15H17NO: calc. 227.1310).

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound?

Target-specific assays (e.g., receptor binding studies for adrenergic or dopaminergic systems) are recommended, given structural similarities to phenethylamine derivatives. In vitro enzymatic assays (e.g., phenylethanolamine N-methyltransferase inhibition) and cell-based models (e.g., neuronal uptake inhibition) can elucidate mechanisms . Dose-response curves and comparative studies with analogs (e.g., 2-amino-1,2-diphenylethanol) are critical for SAR analysis.

Q. How should contradictory data in pharmacological studies be resolved?

Contradictions often arise from differences in enantiomeric purity, solvent effects, or assay conditions. To address this:

- Validate compound purity via chiral chromatography.

- Replicate studies under standardized conditions (e.g., pH 7.4 buffer for receptor assays).

- Cross-reference with structurally related compounds, such as (1S,2S)-1,2-bis(3,5-dimethylphenyl)ethylenediamine phosphate, which shows stability in specific solvents .

Q. What strategies enable comparative analysis with structural analogs?

- Functional Group Replacement : Compare analogs like 2-(dimethylamino)-2-phenylbutan-1-ol (hydroxyl position variation) or deanol (smaller backbone) to assess steric and electronic effects .

- Computational Modeling : Density Functional Theory (DFT) calculates steric hindrance or hydrogen-bonding capacity.

- Biological Assays : Test analogs in parallel to identify critical substituents (e.g., methylamino vs. dimethylamino groups).

Q. How do enantiomeric differences impact biological activity?

Enantiomers often exhibit divergent receptor affinities. For example, (1R,2S)-2-amino-1,2-diphenylethanol shows distinct binding to adrenergic receptors compared to its (1S,2R) counterpart . To study this:

- Synthesize both enantiomers via chiral catalysts.

- Perform in vitro competitive binding assays (e.g., radioligand displacement).

- Use molecular docking simulations to predict binding poses.

Methodological Considerations

Q. What precautions are necessary for handling this compound in aqueous solutions?

- pH Stability : The compound may degrade under acidic or basic conditions. Monitor stability via HPLC at pH 3–8.

- Light Sensitivity : Store solutions in amber vials to prevent photodegradation, as seen in related diol derivatives .

Q. How can researchers validate synthetic yields and purity?

- Yield Optimization : Use Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity).

- Purity Metrics : Aim for ≥98% purity (HPLC) and enantiomeric excess (ee) ≥99% via chiral columns (e.g., Chiralpak AD-H).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.